molecular formula C9H18O3S B13630668 2-(3-(Methylsulfonyl)propyl)cyclopentan-1-ol

2-(3-(Methylsulfonyl)propyl)cyclopentan-1-ol

Cat. No.: B13630668
M. Wt: 206.30 g/mol
InChI Key: OEYLNGROFOVURM-UHFFFAOYSA-N
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Description

2-(3-(Methylsulfonyl)propyl)cyclopentan-1-ol is an organic compound with the molecular formula C9H18O3S It is characterized by a cyclopentane ring substituted with a hydroxyl group and a 3-(methylsulfonyl)propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Methylsulfonyl)propyl)cyclopentan-1-ol typically involves the following steps:

    Preparation of 3-(Methylsulfonyl)propyl Bromide: This intermediate can be synthesized by reacting 3-bromopropanol with methylsulfonyl chloride in the presence of a base such as triethylamine.

    Cyclopentanol Formation: Cyclopentanone is reduced to cyclopentanol using a reducing agent like sodium borohydride.

    Nucleophilic Substitution: The 3-(methylsulfonyl)propyl bromide is then reacted with cyclopentanol in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Methylsulfonyl)propyl)cyclopentan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.

Major Products Formed

    Oxidation: 2-(3-(Methylsulfonyl)propyl)cyclopentanone.

    Reduction: 2-(3-(Methylthio)propyl)cyclopentan-1-ol.

    Substitution: 2-(3-(Methylsulfonyl)propyl)cyclopentyl chloride.

Scientific Research Applications

2-(3-(Methylsulfonyl)propyl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-(Methylsulfonyl)propyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various chemical reactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(Methylthio)propyl)cyclopentan-1-ol: Similar structure but with a methylthio group instead of a methylsulfonyl group.

    2-(3-(Methylsulfonyl)propyl)cyclohexan-1-ol: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    2-(3-(Methylsulfonyl)propyl)cyclopentanone: Similar structure but with a ketone group instead of a hydroxyl group.

Uniqueness

2-(3-(Methylsulfonyl)propyl)cyclopentan-1-ol is unique due to the presence of both a hydroxyl group and a methylsulfonyl group on a cyclopentane ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H18O3S

Molecular Weight

206.30 g/mol

IUPAC Name

2-(3-methylsulfonylpropyl)cyclopentan-1-ol

InChI

InChI=1S/C9H18O3S/c1-13(11,12)7-3-5-8-4-2-6-9(8)10/h8-10H,2-7H2,1H3

InChI Key

OEYLNGROFOVURM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCCC1CCCC1O

Origin of Product

United States

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